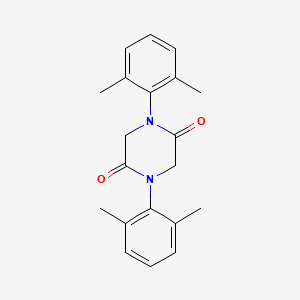![molecular formula C19H20N4O5 B11564263 N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B11564263.png)
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide is a complex organic compound with a molecular formula of C23H22N6O3. This compound is notable for its unique structure, which includes both nitrophenyl and methylphenoxy groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with the appropriate acylating agent under controlled conditions. The reaction often requires the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often nitro derivatives.
Reduction: The primary products are amine derivatives.
Substitution: The products depend on the substituent introduced but often include various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, leading to a range of biological activities. The nitrophenyl group is particularly important in mediating these interactions, often through electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylphenyl)-2-((4-nitrophenyl)hydrazono)-3-(phenylhydrazono)butanamide
- N-(3-iodophenyl)-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide
Uniqueness
What sets N-{2-nitrophenyl}-3-{[(2-methylphenoxy)acetyl]hydrazono}butanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H20N4O5 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(3E)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]-N-(2-nitrophenyl)butanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13-7-3-6-10-17(13)28-12-19(25)22-21-14(2)11-18(24)20-15-8-4-5-9-16(15)23(26)27/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,25)/b21-14+ |
Clé InChI |
QXKKCZWFMHHRLB-KGENOOAVSA-N |
SMILES isomérique |
CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11564187.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11564189.png)
![2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564194.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11564197.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564198.png)
![(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide](/img/structure/B11564204.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11564215.png)
![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564221.png)
![2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564229.png)
![N'-[(E)-(2-chloro-5-phenylfuran-3-yl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11564235.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11564238.png)
